

Application Notes and Protocols for DSP-2230 in Research

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Compound of Interest		
Compound Name:	DSP-2230	
Cat. No.:	B10818647	Get Quote

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Introduction

DSP-2230, also known as ANP-230, is a potent, orally bioavailable small molecule inhibitor of the voltage-gated sodium channels (VGSCs) Nav1.7, Nav1.8, and Nav1.9.[1][2][3] These channels are predominantly expressed in peripheral sensory neurons and are critical mediators of pain signaling. Gain-of-function mutations in the genes encoding these channels have been linked to various inherited pain syndromes, making them attractive therapeutic targets for the treatment of neuropathic pain.[4][5][6] DSP-2230 has demonstrated efficacy in preclinical models of neuropathic and inflammatory pain and has been investigated in Phase 1 and Phase 1/2 clinical trials.[4][7][8][9] These application notes provide a comprehensive overview of DSP-2230's mechanism of action, protocols for its use in preclinical research, and a summary of available data.

Mechanism of Action

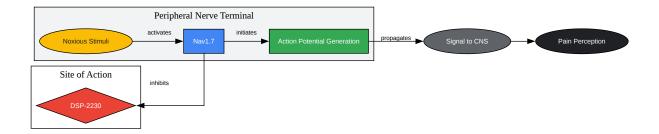
DSP-2230 exerts its analgesic effects by blocking the flow of sodium ions through the Nav1.7, Nav1.8, and Nav1.9 channels. This inhibition reduces the hyperexcitability of nociceptive neurons, thereby dampening the propagation of pain signals.[1][3] Notably, **DSP-2230** exhibits a "tonic block" mechanism of action, meaning its inhibitory effect is independent of the



channel's state (resting, open, or inactivated) and firing frequency. This characteristic distinguishes it from some other sodium channel blockers.[9]

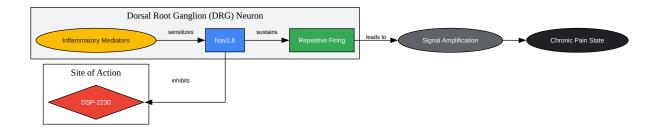
Signaling Pathways

The following diagrams illustrate the role of Nav1.7, Nav1.8, and Nav1.9 in neuropathic pain signaling and the point of intervention for **DSP-2230**.



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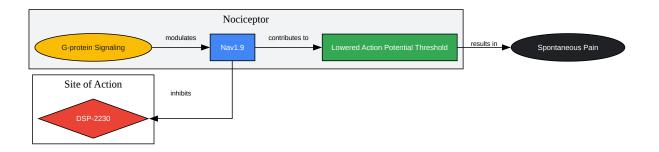
Caption: Role of Nav1.7 in initiating pain signals.



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Caption: Role of Nav1.8 in maintaining neuronal hyperexcitability.



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Caption: Role of Nav1.9 in setting the threshold for firing.

Data Presentation

Table 1: In Vitro Inhibitory Activity of DSP-2230

Target	IC50 (μM)			
Nav1.7	7.1			
Nav1.8	11.4			
Nav1.9	6.7			
Data sourced from MedChemExpress.[1][3]				

Table 2: Preclinical Efficacy of DSP-2230 in Rodent Models of Neuropathic Pain



Animal Model	Dosing Regimen	Key Findings	Reference
R222S mutant mice (model for episodic pain syndrome)	3-30 mg/kg, p.o., once daily for 6 days	Reduced thermal and mechanical hyperalgesia. Increased latency time in the hot plate test.	[1]
Various neuropathic and inflammatory pain models	Dose-dependent	Demonstrated analgesic efficacy. Increased potency with repeated administration. Potentiated the anti- allodynic effects of pregabalin and morphine.	[9]

Table 3: Overview of Clinical Trials for DSP-2230 (ANP-230)



Phase	Status	Population	Study Objectives	Key Findings
Phase 1	Completed	Healthy Volunteers	Assess safety, tolerability, and pharmacokinetic s of single and multiple ascending doses.	Tolerable safety profile observed. Detailed pharmacokinetic data not publicly available.[4][5] [10][11]
Phase 1	Completed	Healthy Male Subjects	Investigate the pharmacodynami c effect using capsaicin and UVB-induced pain models.	Study completed; detailed results not publicly available.[12]
Phase 1/2	Recruiting	Patients with infantile episodic limb pain	Evaluate safety, efficacy, and pharmacokinetic s.	Ongoing.[4][6][7]
Note: Detailed quantitative results from the completed Phase 1 studies are not publicly available.				

Experimental Protocols

The following are generalized protocols for common preclinical assays used to evaluate the efficacy of analgesic compounds like **DSP-2230**. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.

1. Hot Plate Test for Thermal Hyperalgesia



This test assesses the response to a thermal pain stimulus.

- Apparatus: A commercially available hot plate apparatus with precise temperature control.
- Procedure:
 - \circ Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).
 - Gently place the animal (mouse or rat) on the hot plate and immediately start a timer.
 - Observe the animal for signs of pain, such as licking of the hind paws or jumping.
 - Stop the timer at the first sign of a pain response and record the latency.
 - To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established, after which the animal is removed from the plate regardless of its response.
 - Administer DSP-2230 or vehicle control at the desired dose and route (e.g., 3-30 mg/kg, p.o.).
 - Repeat the hot plate test at various time points after drug administration to determine the time course of the analgesic effect.
- 2. Von Frey Test for Mechanical Allodynia

This test measures the sensitivity to a mechanical stimulus.

- Apparatus: A set of calibrated von Frey filaments of varying stiffness.
- Procedure:
 - Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes.
 - Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low stiffness.
 - Apply the filament with enough force to cause it to bend slightly and hold for 3-5 seconds.



- A positive response is a sharp withdrawal of the paw.
- Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response, the next stiffer filament is used. If there is a response, a less stiff filament is used.
- Administer DSP-2230 or vehicle control.
- Measure the paw withdrawal threshold at different time points after drug administration. An
 increase in the withdrawal threshold indicates an anti-allodynic effect.
- 3. Whole-Cell Patch-Clamp Electrophysiology

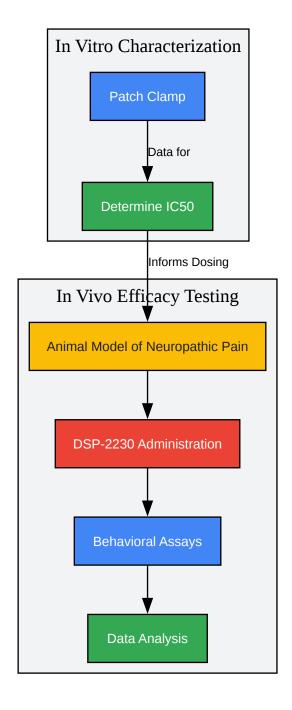
This technique is used to record the ionic currents through Nav1.7, Nav1.8, and Nav1.9 channels in isolated dorsal root ganglion (DRG) neurons.

- Preparation:
 - Isolate DRG neurons from rodents.
 - Culture the neurons for a sufficient period to allow for recovery and adherence.
- · Recording:
 - Use a glass micropipette with a small tip diameter (1-2 μm) filled with an appropriate intracellular solution to form a high-resistance seal (>1 GΩ) with the cell membrane.
 - Rupture the membrane patch to achieve the whole-cell configuration.
 - Use a voltage-clamp amplifier to control the membrane potential and record the sodium currents.
 - Apply voltage steps to elicit channel opening and record the resulting currents.
 - Perfuse the cells with an extracellular solution containing DSP-2230 at various concentrations to determine its effect on the sodium currents.



 Analyze the data to determine the IC50 of DSP-2230 for each channel subtype and to characterize the nature of the block (e.g., tonic, use-dependent).

Experimental Workflow



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AlphaNavi Pharma Inc., Announces Initiation of a Phase 1/2 Clinical Trial of ANP-230 in Patients with Familial Infantile Episodic Limb Pain - AlphaNavi Pharma株式会社 [alphanavi.com]
- 5. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]
- 6. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker PMC [pmc.ncbi.nlm.nih.gov]
- 7. An exploratory Phase I/II study of ANP-230 to evaluate the safety, efficacy and pharmacokinetics in patients with infantile episodic limb pain - AdisInsight [adisinsight.springer.com]
- 8. DSP-2230 / Sumitomo Pharma, AlphaNavi [delta.larvol.com]
- 9. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. isrctn.com [isrctn.com]
- 11. isrctn.com [isrctn.com]
- 12. hra.nhs.uk [hra.nhs.uk]
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